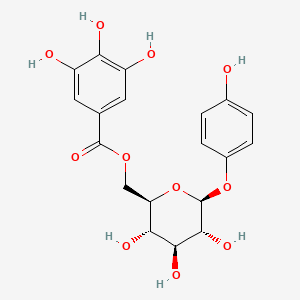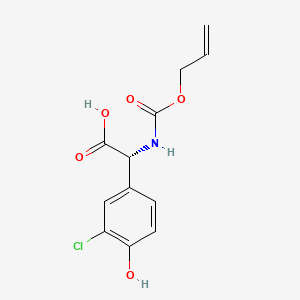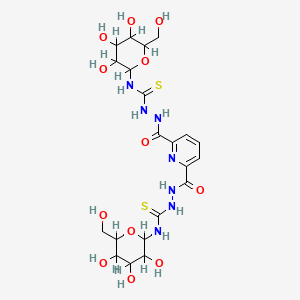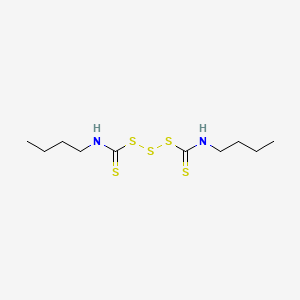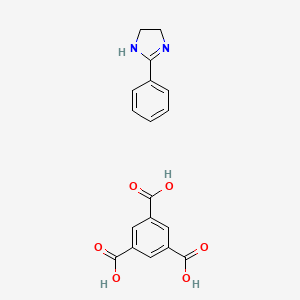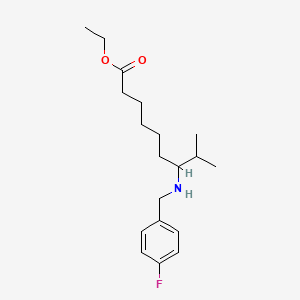
9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- is a complex organic compound that belongs to the purine nucleoside family This compound is characterized by its unique structure, which includes a purine base attached to a ribofuranosyl moiety with an ethoxycarbonyl hydroxyphosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- typically involves multiple steps, starting from readily available precursors. The process generally includes the protection of functional groups, selective phosphorylation, and subsequent deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing efficiency, reducing waste, and ensuring consistent quality. Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
9H-Purin-6-amine, 9-(5-O-phosphonopentofuranosyl)-: This compound is similar in structure but lacks the ethoxycarbonyl group.
9H-Purin-6-amine, 9-(5-O-hydroxyphosphinyl)-beta-D-ribofuranosyl)-: Another similar compound with a different substituent on the ribofuranosyl moiety.
Uniqueness
The uniqueness of 9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- lies in its specific functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
104532-07-2 |
|---|---|
Molecular Formula |
C13H18N5O8P |
Molecular Weight |
403.28 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid |
InChI |
InChI=1S/C13H18N5O8P/c1-2-24-13(21)27(22,23)25-3-6-8(19)9(20)12(26-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19-20H,2-3H2,1H3,(H,22,23)(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
KETWOQQXODKSAB-WOUKDFQISA-N |
Isomeric SMILES |
CCOC(=O)P(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCOC(=O)P(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


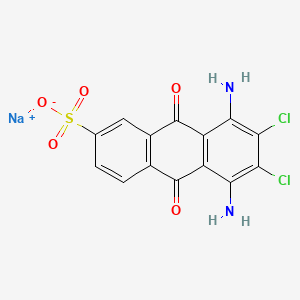
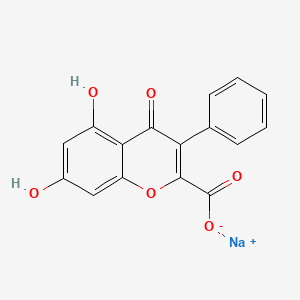
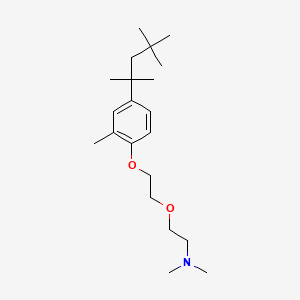
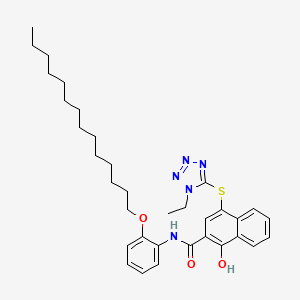
![N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12694240.png)
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
